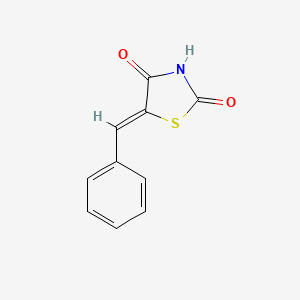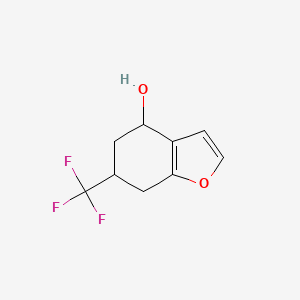![molecular formula C17H19ClN2OS B2622156 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 669740-02-7](/img/structure/B2622156.png)
2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H19ClN2OS and its molecular weight is 334.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide primarily targets nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . By activating NRF2, this compound helps in reducing oxidative stress and inflammation.
Mode of Action
This compound interacts with NRF2 by preventing its degradation. Normally, NRF2 is bound to Kelch-like ECH-associated protein 1 (KEAP1) in the cytoplasm, which targets it for ubiquitination and subsequent degradation. This compound disrupts this interaction, allowing NRF2 to translocate to the nucleus where it binds to antioxidant response elements (ARE) in the DNA, initiating the transcription of antioxidant genes .
Biochemical Pathways
The activation of NRF2 by this compound leads to the upregulation of various antioxidant and cytoprotective genes. These include genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferase (GST). These enzymes play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is moderately stable in liver microsomes, indicating a reasonable metabolic stability . It is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high oxidative stress. The metabolism primarily occurs in the liver, and the compound is excreted via the kidneys.
Result of Action
The molecular and cellular effects of this compound include a significant reduction in oxidative stress and inflammation. By upregulating antioxidant enzymes, the compound helps in neutralizing ROS, thereby protecting cells from oxidative damage. This action is particularly beneficial in conditions characterized by chronic inflammation and oxidative stress .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other reactive species can affect the stability and activity of the compound. For instance, extreme pH levels can lead to the degradation of the compound, while high temperatures may enhance its metabolic rate, reducing its bioavailability .
Análisis Bioquímico
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary widely depending on the specific structure of the thiophene derivative
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes have not been reported.
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide in animal models have not been reported. Studies on thiophene derivatives have shown that their effects can vary with different dosages .
Metabolic Pathways
Thiophene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not documented. Thiophene derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Thiophene derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-11-7-9-12(10-8-11)20-17(21)15-13-5-3-1-2-4-6-14(13)22-16(15)19/h7-10H,1-6,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOPHYOIARLUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622073.png)

![3-(2-chloro-6-fluorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2622078.png)

![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2622081.png)
![N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2622082.png)

![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2622088.png)





![4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2622096.png)
